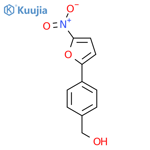

ニトロフルラン

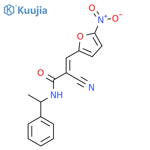

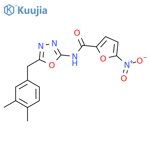

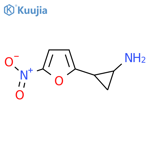

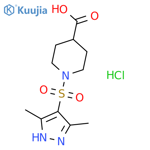

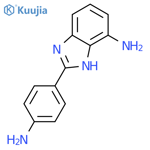

Nitrofurans are a class of antibiotics that have been widely used in veterinary medicine and human therapy for the treatment of various bacterial infections, particularly those caused by gram-negative bacteria. These compounds exhibit strong antibacterial activity due to their ability to inhibit key enzymes such as DNA gyrase and topoisomerase IV, leading to cell death. Nitrofurans are available in different formulations including tablets, capsules, injectables, and topical solutions. They are effective against a broad range of bacterial pathogens, making them versatile for diverse clinical applications. However, their use has been increasingly limited due to the emergence of drug-resistant strains and potential toxic side effects, such as liver toxicity and hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Therefore, careful monitoring and appropriate dosing are essential when prescribing nitrofurans.

関連文献

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

推奨される供給者

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品